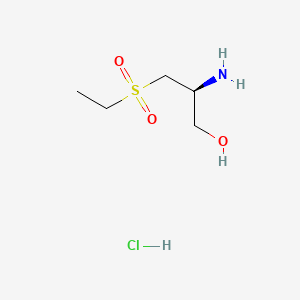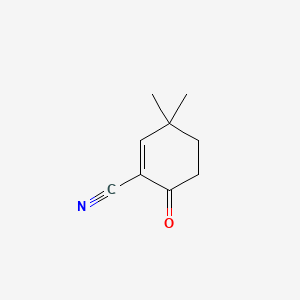
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, an ethanesulfonyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride typically involves the reaction of a suitable precursor with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Methylamino)propan-1-ol hydrochloride
- Pseudoephedrine hydrochloride
- Procyclidine hydrochloride
Uniqueness
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C5H14ClNO3S |
|---|---|
Peso molecular |
203.69 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-ethylsulfonylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-2-10(8,9)4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
GMPJLNQYMHETOK-JEDNCBNOSA-N |
SMILES isomérico |
CCS(=O)(=O)C[C@H](CO)N.Cl |
SMILES canónico |
CCS(=O)(=O)CC(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)






![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)


![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
